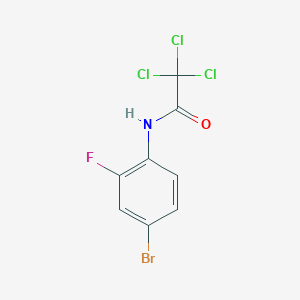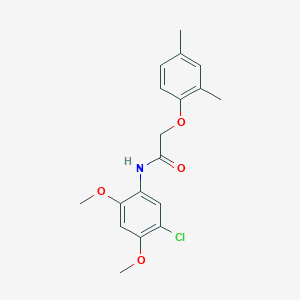
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide, commonly known as BFTCA, is a synthetic compound that has attracted attention from researchers due to its potential applications in the field of medicinal chemistry. BFTCA is a halogenated derivative of trichloroacetamide, which has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of BFTCA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BFTCA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. This inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which contributes to the antitumor activity of BFTCA.
Biochemical and Physiological Effects:
BFTCA has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, BFTCA has been shown to induce autophagy, a process by which cells degrade and recycle their own components. Autophagy is important for maintaining cellular homeostasis and has been implicated in various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BFTCA in lab experiments is its high potency and selectivity. BFTCA has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, a limitation of using BFTCA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BFTCA. One area of interest is in the development of BFTCA derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is in the identification of the molecular targets of BFTCA, which could lead to the development of more specific and effective therapeutic agents. Additionally, further studies are needed to investigate the potential of BFTCA in combination with other drugs or therapies for the treatment of cancer and other diseases.
Métodos De Síntesis
BFTCA can be synthesized by reacting 4-bromo-2-fluoroaniline with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atoms on the trichloroacetyl group by the amino group on the aniline ring. The resulting product is a white crystalline solid that can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BFTCA has been investigated for its potential as a therapeutic agent in various diseases. One of the most promising applications of BFTCA is in the treatment of cancer. Studies have shown that BFTCA has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BFTCA induces apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway.
Another area of research for BFTCA is in the treatment of inflammation. BFTCA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. This suggests that BFTCA may have potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl3FNO/c9-4-1-2-6(5(13)3-4)14-7(15)8(10,11)12/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORKVPOZQEPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223567 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
CAS RN |
349612-21-1 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349612-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)


![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)


![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)